molecular formula C16H16O2 B6397249 2-(4-Ethylphenyl)-5-methylbenzoic acid CAS No. 1261954-71-5

2-(4-Ethylphenyl)-5-methylbenzoic acid

Cat. No.: B6397249
CAS No.: 1261954-71-5
M. Wt: 240.30 g/mol
InChI Key: SDSYWJBZYYDJAN-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 5-position and a 4-ethylphenyl substituent at the 2-position of the aromatic ring. Benzoic acid derivatives are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and intermediates in drug synthesis. The ethylphenyl and methyl substituents may influence electronic properties (e.g., acidity, solubility) and biological interactions, such as receptor binding or microbial inhibition .

Properties

IUPAC Name

2-(4-ethylphenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-5-7-13(8-6-12)14-9-4-11(2)10-15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSYWJBZYYDJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688973
Record name 4'-Ethyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-71-5
Record name 4'-Ethyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-5-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-ethylbenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation using potassium permanganate to yield the desired benzoic acid derivative.

Industrial Production Methods: On an industrial scale, the production of 2-(4-Ethylphenyl)-5-methylbenzoic acid can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products:

    Oxidation: Quinones or carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(4-Ethylphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Propanoic Acid Derivatives

The impurity (2RS)-2-(4-ethylphenyl)-propanoic acid (Imp. N(EP)) shares a 4-ethylphenyl substituent but replaces the benzoic acid core with a propanoic acid chain. Key differences include:

  • Molecular Weight : 178.2 g/mol (Imp. N(EP)) vs. ~240.3 g/mol (estimated for 2-(4-ethylphenyl)-5-methylbenzoic acid).
  • Acidity : The shorter aliphatic chain in Imp. N(EP) reduces electron-withdrawing effects, likely resulting in a higher pKa compared to aromatic carboxylic acids.
  • Applications: Propanoic acid derivatives like ibuprofen analogs are known for anti-inflammatory activity, but Imp. N(EP) is listed as a pharmaceutical impurity rather than an active compound .

Table 1: Comparison with Propanoic Acid Analogs

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
2-(4-Ethylphenyl)-5-methylbenzoic acid Benzoic acid 5-methyl, 2-(4-ethylphenyl) ~240.3 Inferred: Potential enzyme inhibition
(2RS)-2-(4-Ethylphenyl)-propanoic acid (Imp. N(EP)) Propanoic acid 2-(4-ethylphenyl) 178.2 Pharmaceutical impurity

Heterocyclic Derivatives

Compounds with benzimidazole, benzoxazole, or pyrazole cores substituted with 4-ethylphenyl groups exhibit diverse biological activities:

  • Benzimidazole Derivatives (): Example: 2-Bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-benzamide (BAY-4931). Activity: Covalent PPARγ agonist with nanomolar potency. Structural Insight: The nitro and bromo groups enhance electrophilicity, facilitating covalent binding to target proteins. In contrast, the methyl and ethylphenyl groups in 2-(4-ethylphenyl)-5-methylbenzoic acid may favor hydrophobic interactions .
  • Benzoxazole Derivatives (): Example: N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)isobutyramide (4c). Activity: Inhibitor of the IL-6/STAT3 pathway.

Table 2: Heterocyclic Analogs

Compound Core Structure Substituents Molecular Weight (g/mol) Activity
BAY-4931 Benzoxazole 5-nitro, 2-bromo, 4-ethylphenyl 467.7 PPARγ agonist
Compound 4c Benzoxazole 4-ethylphenyl, isobutyramide 325.4 IL-6/STAT3 inhibition
2-(4-Ethylphenyl)-5-methylbenzoic acid Benzoic acid 5-methyl, 4-ethylphenyl ~240.3 Inferred: Enzyme inhibition

Benzoic Acid Derivatives

  • 2-(Carboxymethyl)-5-methylbenzoic Acid (): Structure: Features a carboxymethyl group at the 2-position and a methyl group at the 5-position.
  • Phthalimide Derivatives () :

    • Example: C-3 (2-(2-carboxy-1-(4-ethylphenyl)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid).
    • Activity : Antiproliferative effects via dual carboxylic acid groups and a dioxoisoindoline ring.
    • Insight : The ethylphenyl group in C-3 contributes to hydrophobic interactions in cancer cell targeting, a mechanism that may extend to the target compound .

Key Research Findings

  • Substituent Effects : Electron-donating groups (e.g., methyl, ethylphenyl) enhance hydrophobic interactions but may reduce electrophilicity compared to nitro or bromo substituents in heterocyclic analogs .
  • Biological Activity : Heterocyclic derivatives with 4-ethylphenyl groups show potent enzyme inhibition (PPARγ, IL-6/STAT3), suggesting that the target compound may interact with similar pathways .
  • Synthetic Feasibility : High-yield routes for structurally related benzoic acids (e.g., 80–100% in ) support scalable synthesis of the target compound .

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